Bienvenue dans la boutique en ligne BenchChem!

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A

Synthetic Intermediate Structural Elucidation Avermectin Derivatization

(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A, also known as 22,23-Dihydro-25-cyclohexylavermectin B1, is a semi-synthetic macrocyclic lactone derived from the avermectin family. Unlike the fermentation-derived parent compound doramectin, this specific intermediate features a saturated 22,23-bond and a free C-5 hydroxy group, marking a critical structural divergence in the synthetic pathway.

Molecular Formula C50H76O14
Molecular Weight 901.1 g/mol
CAS No. 142680-85-1
Cat. No. B1176009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A
CAS142680-85-1
Synonyms(25S)-25-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-O-DEMETHYL-22,23-DIHYDROAVERMECTIN A1A
Molecular FormulaC50H76O14
Molecular Weight901.1 g/mol
Structural Identifiers
SMILESCC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8
InChIInChI=1S/C50H76O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1
InChIKeySHZAYAFGTFOOSF-YDBLARSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

22,23-Dihydro-25-cyclohexylavermectin B1 (CAS 142680-85-1): A Critical Selamectin Impurity and Process Intermediate for Veterinary API Quality Control


(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A, also known as 22,23-Dihydro-25-cyclohexylavermectin B1, is a semi-synthetic macrocyclic lactone derived from the avermectin family . Unlike the fermentation-derived parent compound doramectin, this specific intermediate features a saturated 22,23-bond and a free C-5 hydroxy group, marking a critical structural divergence in the synthetic pathway. It is primarily recognized as a key intermediate in the synthesis of the 5-oxime monosaccharide derivative (selamectin) and is subsequently classified as a process-related impurity of the finished veterinary parasiticide . Its procurement is strictly tied to its role as a high-purity analytical reference standard for impurity profiling and method validation in selamectin drug substance manufacturing.

Why 22,23-Dihydro-25-cyclohexylavermectin B1 Cannot Be Replaced by Doramectin or Other Selamectin Analogs


Generic substitution with structurally adjacent avermectins (such as doramectin or selamectin aglycone) fails because this compound is not selected for its in vivo bioactivity but for its precise structural identity as a process-specific marker. Its unique 22,23-dihydro-5-O-demethyl configuration distinguishes it from the unsaturated 5-methoxy analog (doramectin) and the 5-hydroxyimino monosaccharide API (selamectin). Pharmacopeial impurity methods, such as those outlined in the USP monograph for selamectin, require resolution of specific impurities with distinct relative retention times and relative response factors [1]. Substituting this compound with a similar but structurally mismatched analog (e.g., α-oleandrosyl selamectin or didehydroselamectin) invalidates the quantitative chromatographic method, leading to regulatory non-compliance and inaccurate impurity quantification.

Quantitative Differentiation Evidence for 22,23-Dihydro-25-cyclohexylavermectin B1 vs. Closest Analogs


Structural Differentiation: 22,23-Saturation and 5-Hydroxy Substitution vs. Doramectin

This compound is a direct downstream product of doramectin hydrogenation. It specifically replaces the characteristic 22,23-double bond of doramectin (CAS 117704-25-3) with a single bond (22,23-dihydro), a key structural modification confirmed by NMR and MS in the patent literature [1]. While doramectin possesses a 5-O-methyl group, this intermediate retains the free 5-O-hydroxy group necessary for subsequent oxidation to the 5-keto and 5-oxime forms found in selamectin. This polar surface modification distinctly alters chromatographic behavior compared to doramectin.

Synthetic Intermediate Structural Elucidation Avermectin Derivatization

Chromatographic Specificity: HPLC Retention Time Consistency for System Suitability

In the validated HPLC methods for selamectin intermediates, this compound exhibits a distinct retention time (RT) under specified conditions. According to the process patent, the subsequent 5-oxo intermediate (derived directly from this compound) shows an RT of 19 minutes on a Novapak C18 column with acetonitrile/water (80:20) mobile phase at 1.0 mL/min [1]. The parent compound (22,23-dihydro intermediate) is chemically functionalized to the oxo-derivative just before analysis, linking its identity to this well-defined chromatographic window. This differs from the fully processed selamectin API, which has a different molecular weight and retention profile under the same conditions.

HPLC Analysis System Suitability Method Validation

Certified Reference Standard Purity vs. Generic Chemical Supply

22,23-Dihydro-25-cyclohexylavermectin B1 is commercially supplied as a certified analytical reference standard. CATO Research Chemicals manufactures this compound as a standard under the ISO 17034 accreditation framework, ensuring traceability to international measurement systems [1]. This differentiates it from typical 'research-grade' intermediates which lack certified purity values or expanded measurement uncertainty budgets. Generic suppliers may offer material with only basic HPLC area% purity, whereas an ISO 17034 standard provides a metrologically traceable assigned purity value, essential for calculating accurate relative response factors for unknown impurities.

Reference Standard ISO 17034 Regulatory Compliance

Physicochemical Property Differentiation: Solubility and Vapor Pressure vs. Doramectin

The physicochemical profile of this intermediate shows quantifiable differences from its parent compound doramectin. The measured water solubility for 22,23-Dihydro-25-cyclohexylavermectin B1 is 950 μg/L at 20°C, with a vapor pressure of 24 Pa at 20°C . In contrast, doramectin is reported to have a water solubility of approximately 50 μg/L, making the target intermediate roughly 19 times more water-soluble. This difference in aqueous solubility is critical for analytical workflows that rely on specific diluent compatibility (e.g., minimizing organic solvent precipitation during sample preparation).

Pre-formulation Solubility Screening Safety Data

Procurement-Driven Application Scenarios for 22,23-Dihydro-25-cyclohexylavermectin B1 in Veterinary Drug Quality Control


Impurity Profiling of Selamectin Drug Substance per USP Method

This reference standard is irreplaceable for the accurate identification and quantification of the specific 'Any other individual impurity' in selamectin batches. The USP requires calculation of each impurity using a relative response factor. As this standard possesses the exact structural core of the process intermediate (22,23-dihydro-5-hydroxy), it provides the correct primary reference for system suitability solutions to demonstrate sufficient resolution from the main selamectin peak and other specified impurities like Didehydroselamectin (relative retention time 0.4) .

Process Analytical Technology (PAT) and In-Process Control of Selamectin Synthesis

During the manufacturing of selamectin, the hydrogenation step converts doramectin to this specific 22,23-dihydro intermediate. The patented process, which yields this intermediate as a cream solid (416 g, 90% yield from 500 g doramectin), relies on monitoring this exact compound to prevent over-reduction or incomplete conversion . Use of the authentic chemical reference ensures that process termination is based on the correct marker, directly impacting overall yield and purity of the final API.

GLP-Compliant Bioanalytical Method Validation in Veterinary Residue Analysis

In residue depletion studies for selamectin, analysts must demonstrate that the analytical method does not suffer from interference by process impurities. Spiking extraction matrices with this certified standard validates the selectivity of the LC-MS/MS method, proving that the 22,23-dihydro intermediate (which is a potential residue marker) can be cleanly resolved from the active metabolite. Its higher water solubility (950 μg/L) compared to doramectin also makes it a more relevant control for aqueous extraction efficiency validation .

Regulatory DMF Filing and Impurity Safety Qualification

For generic veterinary drug applications, the Drug Master File (DMF) must identify and qualify every process-related impurity above the identification threshold. 22,23-Dihydro-25-cyclohexylavermectin B1, when supplied as an ISO 17034-certified standard with a known purity assignment, provides the definitive spike material for toxicological qualification studies. This directly supports the safety assessment of 'Any other individual impurity' levels, ensuring they remain below the 1.0% acceptance criterion mandated by the USP monograph .

Quote Request

Request a Quote for (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.